Cas no 101365-02-0 (8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-1,4,11-triol,8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (+)- (9CI))

8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-1,4,11-triol,8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (+)- (9CI) structure
101365-02-0 structure
Nome del prodotto:8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-1,4,11-triol,8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (+)- (9CI)
Numero CAS:101365-02-0
MF:C34H22O9
MW:574.533090114594
CID:160586
PubChem ID:5319932

8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-1,4,11-triol,8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (+)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-1,4,11-triol,8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (+)- (9CI)
    • 8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-1,4,11-triol,8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl
    • (+)-MulberrofuranP
    • Mulberrofuran P
    • 8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-1,4,11-triol, 8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (+)-
    • DTXSID101102131
    • 101365-02-0
    • SCHEMBL15400820
    • 1-(2,4-dihydroxyphenyl)-17-(7-hydroxy-1-benzouran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,9,11,13(21),14,16,18-nonaene-5,10,15-triol
    • CHEBI:176230
    • SCHEMBL16362155
    • Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
    • Chiave InChI: LEAKQIXYSHIHCW-UHFFFAOYSA-N
    • Sorrisi: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl

Proprietà calcolate

  • Massa esatta: 272.08309
  • Massa monoisotopica: 574.12638228g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 2
  • Complessità: 1030
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 153Ų
  • XLogP3: 6.4

Proprietà sperimentali

  • PSA: 52.54
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.